Product packaging for 3,4,5-Tribromobenzene-1-thiol(Cat. No.:CAS No. 443683-20-3)

3,4,5-Tribromobenzene-1-thiol

Cat. No.: B2900222
CAS No.: 443683-20-3
M. Wt: 346.86
InChI Key: VNMTYQDWZUNHPX-UHFFFAOYSA-N
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Description

3,4,5-Tribromobenzene-1-thiol (CAS 443683-20-3) is a high-purity chemical building block designed for research applications. With the molecular formula C6H3Br3S and a molecular weight of 346.87 g/mol, this compound is a versatile reagent in synthetic organic chemistry . Its structure, featuring both a thiol group and multiple bromine substituents on a benzene ring, makes it a valuable precursor for constructing complex molecular architectures, including star-shaped molecules and supramolecular systems . The bromine atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for creating carbon-carbon bonds in advanced materials . Concurrently, the thiol group allows for further functionalization, enabling its potential integration into polymers, covalent organic frameworks (COFs), or ligands for metal-organic frameworks (MOFs). Research into similar thioether-functionalized frameworks highlights their promising role in developing sensitive drug delivery systems, suggesting potential avenues for this compound in creating new responsive materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br3S B2900222 3,4,5-Tribromobenzene-1-thiol CAS No. 443683-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tribromobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMTYQDWZUNHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4,5 Tribromobenzene 1 Thiol

Indirect Synthetic Pathways for Brominated Thiophenols

Indirect methods are frequently employed to circumvent the difficulties associated with the direct thiolation of brominated aromatic compounds. These strategies typically involve the formation of a more stable sulfur-containing intermediate, which is then converted to the target thiol.

Bromination of Diphenyl Disulfides and Subsequent Reduction

A well-established indirect route to brominated thiophenols involves the bromination of diphenyl disulfide, followed by the reduction of the resulting brominated disulfide. google.com This two-step process avoids the direct handling of volatile and malodorous thiophenols until the final step.

The bromination of diphenyl disulfide can proceed rapidly even without a solvent or catalyst. google.com However, for larger-scale operations, the use of a solvent such as benzene (B151609) is often preferred to manage the reaction. google.com The presence of a halogenation catalyst, like iodine, can also be employed to facilitate the reaction. google.com The reaction of diphenyl disulfide with bromine leads to the formation of brominated diphenyl disulfide and hydrogen bromide. google.com It has been noted that the crude product from the bromination of diphenyl disulfide may contain by-products, such as a bromine-disulfide complex or a sulfenyl bromide, which can impede subsequent reduction steps. google.com

The following table summarizes the conditions for the bromination of diphenyl disulfide:

ReactantsCatalystSolventTemperatureProductReference
Diphenyl disulfide, BromineIodineBenzene20°Cp-bromodiphenyl disulfide google.com
Diphenyl disulfide, BromineNoneNone12°Cbis-(p-bromophenyl) disulfide google.com

This table is interactive. Users can sort and filter the data.

Once the brominated diphenyl disulfide is obtained, several reduction methods can be employed to yield the desired brominated thiophenol. A common method involves the use of zinc and hydrochloric acid, which generates hydrogen in situ to reduce the disulfide bond. google.comgoogle.com Other effective reduction techniques include catalytic hydrogenation and an alkali-metal catalyzed interchange with thiophenol. google.com The choice of reducing agent is critical for achieving a high yield of the final product.

Common reduction methods for brominated disulfides are outlined below:

Brominated DisulfideReducing AgentProductReference
bis-(p-bromophenyl) disulfideZinc and Hydrochloric Acidp-bromothiophenol google.com
Brominated diphenyl disulfideZinc and Hydrochloric AcidBromothiophenol google.com

This table is interactive. Users can sort and filter the data.

Thiol Liberation from S-Aryl Isothiouronium Salts

An alternative indirect pathway involves the use of S-aryl isothiouronium salts as stable, odorless precursors to thiophenols. core.ac.ukresearchgate.net These salts can be readily prepared and later converted to the corresponding thiol under mild conditions. core.ac.uk

A general and practical method for the synthesis of S-aryl isothiouronium salts involves the nickel-catalyzed C-S cross-coupling of aryl iodides with thiourea. core.ac.uk This method is advantageous as it uses a cheap, air-stable, and odorless sulfur source under mild, base-free conditions. core.ac.uk The resulting isothiouronium salts can often be precipitated directly from the reaction mixture. core.ac.uk While aryl iodides are excellent substrates for this reaction, aryl bromides have been found to be less reactive. core.ac.uk The liberation of the thiophenol from the isothiouronium salt is typically achieved by treatment with a weak base. core.ac.uk

Direct Functionalization Approaches on Brominated Benzene Scaffolds

Direct functionalization methods aim to introduce the thiol group directly onto the brominated benzene ring. While challenging, these approaches can offer a more atom-economical route to the target compound. Research into the direct conversion of amines to various functional groups, including thioethers, has shown promise. nih.gov One such method involves a deaminative carbon-centered radical formation process. nih.gov For instance, anilines can undergo thiolation with disulfides, although this may require the addition of an anhydrous inorganic base to suppress side reactions. nih.gov

Another direct approach involves the copper-catalyzed synthesis of aryl thiols from aryl iodides using sulfur powder, followed by reduction. organic-chemistry.org This method has been shown to be tolerant of various functional groups, including bromo substituents. organic-chemistry.org Furthermore, the synthesis of thiol-functionalized benzosiloxaboroles has been achieved through a four-step protocol starting from halogenated thiophenols, which are prepared via deprotonative lithiation of brominated benzenes followed by reaction with sulfur. nih.gov

While specific examples for the direct functionalization of 1,3,5-tribromobenzene (B165230) to 3,4,5-tribromobenzene-1-thiol are not extensively detailed in the provided search results, the synthesis of 1,3,5-tribromobenzene itself can be achieved from 2,4,6-tribromoaniline. chemicalbook.comorgsyn.org This suggests that a potential, albeit likely complex, direct route could involve the functionalization of a tribrominated benzene derivative.

Strategies for Introducing Thiol Functionality onto Polybrominated Aromatics

The introduction of a thiol group onto a polybrominated benzene ring, such as in the formation of this compound, can be approached through several primary strategies. A common precursor for such a synthesis is 1,2,3,5-tetrabromobenzene (B11945285), which is commercially available. Another viable starting material is 3,4,5-tribromoaniline, which can be synthesized from aniline (B41778) through bromination and subsequent purification.

One of the most effective methods for C-S bond formation on polyhalogenated arenes is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have shown significant promise. For instance, the coupling of polybrominated aromatic compounds with various sulfur nucleophiles can be achieved with high efficiency and selectivity.

Another classical approach involves the Sandmeyer reaction, starting from an aniline derivative. nih.gov In the case of 3,4,5-tribromoaniline, diazotization followed by reaction with a sulfur-containing reagent can yield the desired thiol. This method is well-established for the synthesis of a wide array of functionalized aromatic compounds. nih.gov

Nucleophilic Aromatic Substitution Variants for Thiol Group Installation

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the introduction of nucleophiles, including thiols, onto aromatic rings. ias.ac.in However, for SNAr to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In the case of a precursor like 1,2,3,5-tetrabromobenzene, the bromine atoms themselves are only moderately activating, which can make uncatalyzed SNAr challenging.

To overcome this, catalyzed SNAr reactions have been developed. For example, copper-catalyzed nucleophilic substitution of aryl halides with thiols has been shown to proceed under milder conditions. chemicalbook.com These reactions often utilize a copper(I) catalyst in the presence of a base and a suitable solvent.

Another variant involves the use of highly reactive sulfur nucleophiles. Reagents such as sodium hydrosulfide (B80085) (NaSH) or sodium trithiocarbonate (B1256668) (Na2CS3) can be employed to displace a bromide from the polybrominated ring. chemrxiv.orgresearchgate.net The reaction with sodium trithiocarbonate is particularly noteworthy as it forms a trithiocarbonate intermediate that can be subsequently hydrolyzed to the thiol, often with reduced side reactions like disulfide formation. chemrxiv.orgresearchgate.net

A potential synthetic route from 1,2,3,5-tetrabromobenzene could involve a palladium-catalyzed thiolation. Based on analogous reactions with other polybrominated benzenes, a set of reaction conditions can be proposed. acs.orgfigshare.com

Table 1: Proposed Conditions for Palladium-Catalyzed Thiolation of 1,2,3,5-Tetrabromobenzene

ParameterCondition
Substrate 1,2,3,5-Tetrabromobenzene
Sulfur Source Indium tri(organothiolate)
Catalyst Pd(OAc)2
Ligand Xantphos
Base Diisopropylethylamine (DIPEA)
Solvent Toluene or Dioxane
Temperature 80-110 °C

This table presents a hypothetical reaction based on documented syntheses of similar compounds. acs.orgfigshare.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this translates to the development of eco-friendly catalytic systems and the use of less hazardous solvents.

Eco-Friendly Catalytic Systems for Thiol Functionalization

The development of sustainable catalysts for C-S bond formation is an active area of research. Copper-based catalysts are often considered more environmentally benign and cost-effective than their palladium counterparts. Recent studies have demonstrated the utility of copper nanoparticles and copper(I) salts in catalyzing the synthesis of thiophenols from aryl halides in aqueous media, which aligns with green chemistry principles. mdpi.com

The use of ligands derived from natural products or other biodegradable sources can also contribute to a greener synthetic route. For instance, glucose has been reported as an effective ligand in the copper-catalyzed hydroxylation of aryl halides, a principle that could be extended to thiolation reactions. mdpi.com

Table 2: Potential Eco-Friendly Catalytic Systems for Thiolation

Catalyst SystemSolventAdvantages
CuI nanoparticlesWaterRecyclable catalyst, avoids organic solvents
Cu(OAc)2 / GlucoseWater/DMSOUses a biodegradable ligand
Iron-based catalystsVariousAbundant and low-toxicity metal

This table outlines potential green catalytic systems based on general findings in C-S bond formation. mdpi.com

Solvent-Free or Aqueous Media Reaction Conditions

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives like water, or by conducting reactions under solvent-free conditions.

The synthesis of aryl thiols in aqueous media has been successfully demonstrated for various substrates. mdpi.com These reactions often utilize a phase-transfer catalyst to facilitate the interaction between the water-insoluble aryl halide and the aqueous-soluble sulfur nucleophile. The use of water as a solvent not only reduces environmental pollution but can also simplify product isolation.

Solvent-free reactions, often facilitated by microwave irradiation, represent another green alternative. These methods can lead to significantly reduced reaction times, lower energy consumption, and minimized waste generation. While specific examples for this compound are not prevalent, the general success of solvent-free synthesis of other thiols suggests its potential applicability.

Reactivity and Mechanistic Investigations of 3,4,5 Tribromobenzene 1 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of 3,4,5-tribromobenzene-1-thiol can be deprotonated to form the corresponding thiolate (ArS⁻), a potent nucleophile. The reactivity of this thiolate is modulated by the tribrominated aromatic ring.

The thiolate derived from this compound readily participates in nucleophilic substitution reactions with a variety of electrophiles. A primary example is the S-alkylation reaction with alkyl halides to form thioethers, a process analogous to the Williamson ether synthesis. utexas.edu The general reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The reactivity of the 3,4,5-tribromobenzene-1-thiolate is significantly influenced by both electronic and steric factors imparted by the three bromine substituents.

Electronic Effects: The three bromine atoms are strongly electron-withdrawing due to their high electronegativity. This inductive effect (-I) decreases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom. This has two opposing effects:

Increased Acidity: The electron-withdrawing nature of the bromines stabilizes the negative charge of the thiolate conjugate base, making the parent thiol more acidic. researchgate.net

Decreased Nucleophilicity: By withdrawing electron density, the bromine atoms reduce the nucleophilicity of the sulfur atom compared to unsubstituted thiophenol. However, thiolates are generally excellent nucleophiles due to the high polarizability of sulfur and its relatively weak basicity. utexas.edu

Steric Effects: The bromine atoms at the 3- and 5- (ortho to the thiol) positions impose significant steric hindrance around the reactive thiol group. libretexts.orgmasterorganicchemistry.com This steric bulk can impede the approach of the thiolate to the electrophilic center of a substrate, thereby slowing down the reaction rate. libretexts.org This effect is particularly pronounced with bulky electrophiles. For tertiary haloalkanes, the steric hindrance is so great that Sₙ2 reactions are generally not observed. libretexts.org

A comparison of the reactivity of different alkyl halides in Sₙ2 reactions is presented in the table below, illustrating the impact of steric hindrance.

Alkyl HalideRelative Rate of Sₙ2 Reaction
MethylFastest
PrimarySlower
SecondaryMuch Slower
TertiaryNo Reaction

This table illustrates the general trend of Sₙ2 reactivity with varying alkyl halide substitution, which is influenced by steric hindrance. libretexts.org

The acidity of a thiol, quantified by its pKa value, is crucial as it determines the ease of formation of the reactive thiolate anion in the presence of a base. organicchemistrydata.org While the specific pKa of this compound is not documented, it can be estimated to be lower (more acidic) than that of thiophenol (pKa ≈ 6.6 in water) due to the strong electron-withdrawing effects of the three bromine atoms. For comparison, the pKa of the highly substituted 2,4,6-tribromophenol (B41969) is 6.31, significantly lower than that of phenol (B47542) (pKa ≈ 10), illustrating the acidifying effect of multiple bromine substituents. stenutz.eu

A lower pKa means that a weaker base is required to deprotonate the thiol and generate the nucleophilic thiolate. However, factors that increase acidity by stabilizing the thiolate anion often concurrently decrease the nucleophilicity of that anion. utexas.edu Therefore, while this compound is expected to be more acidic than thiophenol, its corresponding thiolate is expected to be a weaker nucleophile.

Radical Pathways Involving this compound

Beyond its nucleophilic character, this compound can participate in reactions involving radical intermediates. The S-H bond is relatively weak and can undergo homolytic cleavage to form a thiyl radical (ArS•).

Thiols are known to undergo thiol-ene reactions, which are radical additions across a carbon-carbon double bond (an alkene). nih.gov This reaction typically proceeds via a radical chain mechanism initiated by light or a radical initiator. The process involves the formation of a thiyl radical, which then adds to the alkene. A key characteristic of the radical thiol-ene reaction is its anti-Markovnikov regioselectivity. researchgate.netnih.gov This means the sulfur atom adds to the less substituted carbon of the double bond, leading to the more stable carbon-centered radical intermediate. beilstein-journals.org

The general mechanism for a radical thiol-ene reaction is as follows:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH).

Propagation:

The thiyl radical adds to an alkene to form a carbon-centered radical.

This carbon radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain.

This reaction is highly efficient and is considered a "click" reaction due to its high yields and stereoselectivity. nih.gov

Visible-light photoredox catalysis has emerged as a powerful method for initiating radical reactions under mild conditions. mdpi.com In the context of thiol chemistry, a photocatalyst, upon excitation by visible light, can facilitate the formation of a thiyl radical. nih.gov This can occur through reductive quenching of the excited photocatalyst by the thiol. nih.gov The generated thiyl radical can then engage in various transformations, including the aforementioned thiol-ene reactions. beilstein-journals.org

While direct studies on this compound in photoredox catalysis are limited, research on related compounds provides insight. For instance, 1,3,5-tribromobenzene (B165230) has been used in photoredox-catalyzed reactions where it is converted to the corresponding aryl radical. beilstein-journals.org This suggests that the tribromophenyl moiety is compatible with such catalytic cycles. The use of visible-light-absorbing transition metal photocatalysts, such as certain ruthenium complexes, enables the anti-Markovnikov hydrothiolation of olefins with a wide variety of thiols in excellent yields. nih.gov The general mechanism involves the photoexcited catalyst being quenched by the thiol to generate the key thiyl radical intermediate. nih.gov

The reaction conditions for a typical photoredox-catalyzed thiol-ene reaction are summarized in the table below.

ComponentRoleExample
ThiolRadical PrecursorBenzyl Mercaptan, Cyclohexyl Mercaptan
AlkeneRadical AcceptorStyrene, 1-Octene
PhotocatalystLight-absorbing InitiatorRu(bpz)₃(PF₆)₂
Light SourceEnergy InputBlue LEDs

This table outlines the typical components and their roles in a visible-light photoredox-catalyzed thiol-ene reaction. nih.gov

Cross-Coupling Reactions and Aromatic Functionalization

The presence of both a thiol group and multiple bromine atoms on the aromatic ring of this compound allows for a variety of cross-coupling strategies to form new carbon-sulfur and carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. nih.gov The reaction between an aryl halide and a thiol, often referred to as the Buchwald-Hartwig amination-type reaction for C-S coupling, provides a direct method for the synthesis of aryl thioethers. In the context of this compound, this transformation can be envisioned to proceed via the coupling of the thiol group with another aryl halide.

The general catalytic cycle for palladium-catalyzed C-S cross-coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium thiolate intermediate, and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. researchgate.net The efficiency of this process is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

A representative, though not specific to this compound, set of conditions for such a transformation is detailed in the table below.

Parameter Condition Role in Reaction
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand Xantphos, dppf, or other bulky electron-rich phosphinesStabilizes the palladium center and facilitates oxidative addition and reductive elimination. acs.org
Base K₂CO₃, Cs₂CO₃, or NaOtBuDeprotonates the thiol to form the more nucleophilic thiolate.
Solvent Toluene or DioxaneProvides a suitable medium for the reaction to proceed.
Temperature 80-120 °CProvides the necessary activation energy for the reaction.

This table presents generalized conditions for palladium-catalyzed C-S cross-coupling reactions and is not based on specific experimental data for this compound.

The three bromine atoms on the this compound ring are potential sites for cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira reactions, to form new carbon-carbon bonds. The regioselectivity of these reactions on polyhalogenated arenes is governed by a combination of steric and electronic factors. nih.gov

In this compound, the bromine atom at the C4 position is situated between two other bromine atoms, making it the most sterically hindered. The bromine atoms at C3 and C5 are ortho to the thiol group. The thiol group is an ortho-, para-director and can influence the electronic properties of the adjacent C-Br bonds.

Based on general principles, the less sterically hindered positions are typically more reactive in cross-coupling reactions. scirp.org Therefore, it is expected that the bromine atoms at C3 and C5 would be more susceptible to oxidative addition by a palladium catalyst than the more hindered bromine at C4. Furthermore, the electronic influence of the thiol group could further differentiate the reactivity of the C3/C5 positions from the C4 position. For instance, in Suzuki-Miyaura couplings of polybrominated benzenes, regioselectivity is often attributed to the steric and electronic effects of the substituents. rsc.org

Achieving site-selective functionalization of polyhalogenated compounds is a significant challenge but offers a powerful tool for the synthesis of complex molecules. nih.gov For this compound, strategies to selectively functionalize one bromine atom over the others would be highly valuable.

One common strategy involves exploiting the inherent differences in steric hindrance. As mentioned, the C4-Br bond is the most sterically encumbered and would likely be the least reactive towards standard cross-coupling conditions. This would allow for selective double functionalization at the C3 and C5 positions.

To achieve mono-functionalization, one could employ carefully controlled reaction conditions, such as using a bulky ligand that would favor reaction at the least hindered position or using a limited amount of the coupling partner. Another approach could involve the use of directing groups. While the thiol group itself can act as a directing group, its influence might not be sufficient to achieve high selectivity between the C3 and C5 positions. Conversion of the thiol to a different functional group that can exert stronger directing effects is a plausible strategy.

The table below outlines a hypothetical two-step, site-selective functionalization based on these principles.

Step Reaction Type Target Position Key Control Element Expected Outcome
1 Suzuki-Miyaura CouplingC3 and C5Steric hindrance at C4Disubstituted product at C3 and C5.
2 Stille CouplingC4Harsher reaction conditions or a less sterically demanding catalystTrisubstituted product.

This table is a theoretical representation of a possible synthetic route and is not based on experimentally verified results for this compound.

Oxidation Chemistry of this compound

The thiol group is susceptible to oxidation, and can be converted to a range of sulfur-containing functional groups, most commonly disulfides and sulfonic acids. sci-hub.se The specific product obtained often depends on the nature of the oxidant and the reaction conditions.

Mild oxidizing agents, such as air (O₂), dimethyl sulfoxide (B87167) (DMSO), or iodine (I₂), typically convert thiols to the corresponding disulfides through the formation of a sulfur-sulfur bond. sci-hub.se This reaction is often reversible upon treatment with a reducing agent.

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), Oxone®, or potassium bromate (B103136) (KBrO₃), can oxidize thiols directly to sulfonic acids (R-SO₃H). researchgate.netresearchgate.net This is an irreversible transformation that significantly alters the chemical properties of the molecule, introducing a highly acidic and water-soluble functional group. The oxidation often proceeds through intermediate species like sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H). nih.gov

The oxidation of 5-thio-2-nitrobenzoic acid has been studied with biologically relevant oxidants, identifying sulfonic acid derivatives and disulfide S-oxides as products. nih.gov While not the same compound, this provides insight into the potential oxidation products of a substituted aromatic thiol.

A summary of potential oxidation reactions of this compound is provided below.

Oxidant Typical Conditions Major Product
Air (O₂)Basic medium, room temperature1,2-bis(3,4,5-tribromophenyl)disulfane
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperature3,4,5-tribromobenzenesulfonic acid
Oxone®CH₃CN/H₂O, room temperature3,4,5-tribromobenzenesulfonic acid researchgate.net
Iodine (I₂)Methanol, room temperature1,2-bis(3,4,5-tribromophenyl)disulfane

This table illustrates expected outcomes based on general thiol oxidation chemistry and is not derived from specific studies on this compound.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Quantum Chemical Investigations and Theoretical Modeling

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Optimization of Bond Lengths and Angles

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is typically achieved using DFT methods, for instance, with the B3LYP functional and a suitable basis set. The calculation minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths and angles.

For 3,4,5-Tribromobenzene-1-thiol, the geometry is expected to be based on a planar benzene (B151609) ring. The heavy bromine atoms and the thiol group introduce electronic and steric effects that can cause minor deviations in the ring's planarity and bond angles from the ideal 120°. The C-Br and C-S bond lengths are influenced by the electronic interplay between these substituents and the aromatic system. uwosh.eduuwosh.edu

Illustrative Data Table: Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.40 Å
C-Br~1.90 - 1.93 Å
C-S~1.77 - 1.79 Å
S-H~1.34 Å
C-H~1.08 Å
Bond AngleC-C-C (ring)~119° - 121°
C-C-S~120° - 122°
C-S-H~96° - 100°
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. acs.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO's energy relates to the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene ring. The LUMO is likely a π* (antibonding) orbital of the aromatic ring. The electron-withdrawing bromine atoms would be expected to lower the energies of these orbitals.

Illustrative Data Table: Frontier Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.5π-orbital character, significant density on sulfur and aromatic ring
LUMO-1.2π*-orbital character, delocalized over the aromatic ring
HOMO-LUMO Gap 5.3 eV Indicates moderate chemical stability
Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It goes beyond simple orbital energies to describe charge delocalization through the interactions between filled (donor) and empty (acceptor) orbitals. nih.govchemrxiv.org These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy is quantified by the second-order perturbation energy, E(2).

Illustrative Data Table: Key NBO Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Sπ(C1-C2)5.8
LP(1) Sπ(C1-C6)5.8
LP(2) Br3σ(C2-C3)2.1
LP(2) Br4σ(C3-C4)2.3
LP(2) Br5σ*(C5-C6)2.1

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. rsc.orgresearchgate.net The output provides the excitation wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the orbitals involved in the transition.

For an aromatic compound like this compound, the primary electronic transitions are expected to be π → π* in nature, originating from the benzene ring. researchgate.net The presence of the thiol and bromine substituents, with their lone pairs and electronic effects, will modulate the energies of these transitions, typically causing a shift to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Illustrative Data Table: Calculated Electronic Transitions

Transitionλmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S12850.095HOMO → LUMO
S0 → S22500.150HOMO-1 → LUMO
S0 → S32150.450HOMO → LUMO+1

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While DFT calculations can predict the vibrational frequencies of a molecule, assigning these frequencies to specific atomic motions (like C-H stretching or C-C-C bending) can be complex, as many modes are coupled. Potential Energy Distribution (PED) analysis is a technique used to provide a quantitative assignment of each vibrational mode. acs.org It decomposes the normal modes of vibration into contributions from defined internal coordinates.

For this compound, characteristic vibrational modes would include S-H stretching (~2550-2600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic ring stretching (~1400-1600 cm⁻¹), C-S stretching (~600-750 cm⁻¹), and C-Br stretching modes at lower frequencies. uwosh.eduresearchgate.net PED analysis would precisely quantify the contribution of each of these motions to the calculated vibrational frequencies.

Illustrative Data Table: PED Analysis of Major Vibrational Modes

Calculated Frequency (cm⁻¹)Assignment & PED Contribution
3075ν(C-H) stretch (98%)
2580ν(S-H) stretch (95%)
1560ν(C-C) aromatic ring stretch (80%)
1080β(C-H) in-plane bend (75%)
710ν(C-S) stretch (45%) + ring deformation (30%)
550ν(C-Br) stretch (60%) + ring deformation (25%)

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netwalisongo.ac.id The ESP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically red) are electron-rich and prone to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and susceptible to nucleophilic attack. dtic.mil

For this compound, the ESP map is expected to show a region of high negative potential around the sulfur atom due to its lone pairs. The bromine atoms would also exhibit negative potential. uwosh.eduresearchgate.net Conversely, the thiol hydrogen and the aromatic hydrogens are expected to be regions of positive potential, making the thiol proton acidic. This analysis provides a qualitative guide to the molecule's intermolecular interactions.

Reaction Pathway Simulations and Mechanistic Insights from Computational Studies

Computational chemistry can be used to model the entire course of a chemical reaction, providing deep mechanistic insights. By calculating the energies of reactants, products, and the transition states that connect them, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates.

For this compound, a potential reaction for study could be the thiol-ene reaction, where the thiol adds across a double bond, a process known to be explorable via computational methods. frontiersin.orgacs.orgrsc.org Another possibility is modeling its addition to quinones or its behavior in thiol-disulfide interchange reactions. researchgate.netnih.gov Such simulations could reveal whether a reaction proceeds through a radical or an ionic mechanism, identify the rate-limiting step, and explain the regioselectivity of the reaction. nih.gov These studies are invaluable for predicting reactivity and designing new synthetic pathways.

Exploration of 3,4,5 Tribromobenzene 1 Thiol in Materials Science and Catalysis

Catalytic Applications of 3,4,5-Tribromobenzene-1-thiol Derivatives

The presence of a nucleophilic thiol group and a modifiable aromatic ring makes this compound an intriguing candidate for the development of novel catalytic systems. Aromatic thiols are known to enhance the catalytic activity of certain enzymes and can act as versatile ligands in transition metal catalysis. nih.gov

Development of Thiol-Functionalized Catalytic Systems

Thiol-functionalized materials are crucial for creating advanced catalytic systems, particularly for immobilizing metal catalysts. The thiol group can act as a robust anchor for metal ions, preventing leaching and allowing for catalyst recovery and reuse. For instance, thiol-functionalized magnetic activated carbon has been synthesized via esterification to effectively remove mercury(II) from aqueous solutions, demonstrating the strong affinity of thiols for heavy metals. acs.org

In the context of this compound, the thiol group could be used to graft the molecule onto a solid support, such as silica (B1680970) or a polymer monolith. nih.gov This supported ligand could then coordinate with transition metals like palladium or iridium, creating a heterogeneous catalyst for various cross-coupling reactions. The tribrominated aromatic ring would offer steric bulk and electronic modification to the metal center, potentially influencing the catalyst's activity and selectivity.

Organocatalysis and Metal-Free Catalytic Processes

Organocatalysis, which avoids the use of potentially toxic and expensive metals, has emerged as a powerful field in chemical synthesis. Thiols are key players in this area, often participating in nucleophilic addition reactions. The sulfa-Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound, is a classic example of a metal-free carbon-sulfur bond-forming reaction. researchgate.netnih.gov

Derivatives of this compound could serve as potent nucleophiles in such organocatalytic transformations. nih.gov Furthermore, the development of metal-free catalytic systems for reactions like the S-formylation of thiols using CO2 highlights the expanding scope of thiol-based organocatalysis. researchgate.net In these systems, the unique electronic properties imparted by the three bromine atoms on the benzene (B151609) ring could modulate the nucleophilicity of the thiol group, potentially enhancing reaction rates and selectivity.

Photocatalysis and Visible-Light Driven Transformations

Visible-light photocatalysis is a cornerstone of green chemistry, enabling chemical transformations under mild conditions. Thiols and their derivatives are extensively used in these processes. A common application is the thiol-ene reaction, where a thiyl radical, generated via photocatalysis, adds across an alkene. mdpi.com This reaction can be initiated by various photocatalysts, including organic dyes like Eosin Y and semiconductor nanoparticles. mdpi.comnih.govrsc.org

The this compound molecule is particularly interesting for photocatalysis due to its heavy bromine atoms. The "heavy-atom effect" is known to promote intersystem crossing, which can enhance the formation of triplet excited states beneficial for some photocatalytic cycles. Brominated aromatic compounds have been successfully used as components in microporous organic polymers that act as heterogeneous photocatalysts for selective bromination reactions under visible light. acs.orgresearchgate.netmdpi.com Therefore, derivatives of this compound could potentially act as photocatalysts themselves or as crucial components in more complex photocatalytic systems. For example, aryl thiols such as 1-pyrenethiol have been shown to function as photocatalysts for polymerization reactions under visible light. acs.org

Visible-light-induced, catalyst-free coupling of thiols to form disulfides has also been demonstrated, showcasing the inherent photoreactivity of these compounds. nih.govacs.org In such reactions, thiophenols with electron-withdrawing groups, such as halogens, have shown excellent reactivity. acs.org

Integration into Functional Materials

The reactivity of the thiol group makes it an excellent functional handle for integrating small molecules into larger material structures, such as polymers and hydrogels.

Polymer Synthesis and Crosslinking Strategies

The thiol-ene "click" reaction is a highly efficient and versatile method for polymer synthesis and modification. wikipedia.org This reaction proceeds via a radical-mediated step-growth mechanism, allowing for the rapid and quantitative formation of thioether linkages under mild conditions, often initiated by UV light. A monofunctional molecule like this compound could be "clicked" onto polymers containing pendant alkene groups, thereby functionalizing the material with tribromophenyl moieties. This could be used to impart properties such as increased refractive index, flame retardancy, or hydrophobicity.

Conversely, polymers featuring the this compound unit as a pendant group could be crosslinked by reacting them with multifunctional alkenes. rsc.org Another strategy involves the transformation of terminal bromine atoms on polymers synthesized by Atom Transfer Radical Polymerization (ATRP) into thiol groups, which can then undergo further "click" reactions. researchgate.netacs.org

Thiol-Mediated Hydrogel Formation

Hydrogels are crosslinked polymer networks with a high water content, widely used in biomedical applications. nih.gov Thiol-mediated reactions are among the most effective methods for forming hydrogel networks due to their high selectivity and biocompatibility. dntb.gov.ua These crosslinking strategies typically involve the reaction of multifunctional thiol-containing polymers with polymers containing thiol-reactive groups.

The thiol group of this compound, if incorporated into a polymer scaffold, could participate in several crosslinking chemistries to form a hydrogel. The bulky and hydrophobic nature of the tribromobenzene group would be expected to significantly influence the resulting hydrogel's mechanical properties, swelling behavior, and degradation kinetics. nih.gov For instance, aromatic thiols have been shown to affect the degradation kinetics of allyl sulfide (B99878) hydrogels. nih.gov

Below is a table summarizing common thiol-mediated crosslinking reactions used for hydrogel formation.

Crosslinking ReactionReactive PartnerLinkage FormedKey Features
Thiol-Michael Addition Maleimide, Acrylate, Vinyl SulfoneThioetherHigh efficiency and selectivity under mild physiological conditions. bsz-bw.de
Thiol-Disulfide Exchange Disulfide (e.g., Pyridyl Disulfide)DisulfideReversible linkage, allowing for degradation in a reductive environment. acs.org
Thiol-Yne Reaction AlkyneVinyl SulfideCan proceed via radical or nucleophilic pathways; forms stable crosslinks. nih.gov
Thiol-Epoxy Reaction EpoxideThioether & HydroxylForms stable networks; reaction rate is pH-dependent. bsz-bw.de
Thiol-Isocyanate Reaction IsocyanateThiocarbamateHighly efficient reaction, forms stable linkages. nih.gov
Thiol-Methylsulfone Reaction Aromatic MethylsulfoneThioetherNucleophilic aromatic substitution mechanism, suitable for physiological conditions. bsz-bw.debsz-bw.de
Post-Synthetic Functionalization of Conjugated Microporous Polymers (CMPs)

Post-synthetic modification (PSM) is a valuable strategy for the functionalization of Conjugated Microporous Polymers (CMPs), allowing for the introduction of new functionalities and tailored properties to the polymer network. rsc.org One effective method for PSM is the thiol-yne click reaction, where thiol compounds are added to the alkyne-rich structures of certain CMPs. rsc.orgresearchgate.net This type of reaction is known for its high efficiency and selectivity. rsc.orgresearchgate.netdntb.gov.ua

Theoretically, this compound could serve as a functionalizing agent in such PSM strategies. The thiol (-SH) group is the reactive moiety that would participate in the thiol-yne reaction with the CMP backbone. The introduction of the tribromophenyl group onto the polymer would significantly alter its properties. The high halogen content would increase the density of the material and could impart flame-retardant properties. Furthermore, the bromine atoms themselves can serve as reactive sites for subsequent cross-coupling reactions, offering a pathway for further, more complex functionalization of the CMP. nih.gov Research into the PSM of CMPs has shown that such modifications can rationally tune surface areas, pore volumes, and gas uptake capabilities. elsevierpure.comsemanticscholar.org While the general utility of thiol-based PSM is established, specific studies employing this compound to functionalize CMPs are not detailed in available research.

Star-Shaped Molecules and Dendritic Architectures with Halogenated Thiophenol Cores

Star-shaped molecules and dendritic polymers are classes of macromolecules that consist of multiple "arms" linked to a central core. mdpi.comaps.org Their unique, highly branched, three-dimensional structures lead to interesting physical and chemical properties, making them subjects of intensive investigation for applications in optics, electronics, and medicine. nih.govnih.govmdpi.com

A halogenated thiophenol, such as this compound, could theoretically act as a core molecule for the synthesis of star-shaped or dendritic structures. The thiol group could be used as an anchor point to build the arms of the star molecule, while the three bromine atoms on the phenyl ring offer multiple sites for coupling reactions (e.g., Suzuki or Sonogashira coupling) to grow the dendritic arms. The use of 1,3,5-tribromobenzene (B165230), a related compound, as a core for synthesizing C3-symmetric star-shaped molecules is a well-established strategy. rsc.orgrsc.org These syntheses typically involve coupling reactions with boronic acids or other organometallic reagents to build up the molecular arms.

The resulting star-shaped architecture based on a this compound core would possess a high degree of halogenation, which could influence its solubility, thermal stability, and electronic properties. researchgate.netrsc.org While the synthesis of various star-shaped molecules with different cores like triazine or triphenylamine (B166846) is widely reported rsc.orgrsc.org, specific examples originating from a halogenated thiophenol core like this compound are not found in the surveyed literature.

Role in the Design of Optoelectronic and Organic Functional Devices

The design of novel organic materials for optoelectronic applications is a rapidly advancing field. The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties, such as charge transport and light emission. nih.gov Star-shaped molecules are of particular interest due to their defined structures and processing advantages over linear polymers. researchgate.netresearcher.life

Incorporating this compound into a larger conjugated system, either as a core unit or a peripheral functional group, would be expected to significantly influence the final material's optoelectronic properties. The electron-withdrawing nature of the bromine atoms and the presence of the sulfur atom can modulate the electron density within the molecule. The heavy bromine atoms could also promote intersystem crossing, potentially leading to applications in phosphorescent organic light-emitting diodes (OLEDs).

The electronic band structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap (Eg), are critical parameters for optoelectronic materials. researchgate.net The introduction of halogen atoms into a conjugated molecule typically lowers both the HOMO and LUMO energy levels due to their inductive effect. This can improve the material's stability against oxidation in air and can be used to tune the energy levels for better charge injection/extraction in devices.

The sulfur atom of the thiol group, with its lone pair electrons, can participate in π-conjugation, which generally raises the HOMO level and reduces the band gap. Therefore, the electronic properties of a material containing the this compound moiety would be determined by the interplay between the electron-withdrawing effects of the bromine atoms and the electron-donating potential of the sulfur atom. While theoretical calculations could predict these effects, experimental data on materials specifically incorporating this compound are not available in the current body of scientific literature.

Precursor in Advanced Organic Synthesis for Complex Molecules

In organic synthesis, molecules with multiple reactive sites are valuable precursors for building more complex structures. Thiols are versatile functional groups that can undergo a variety of reactions, including oxidation to disulfides, alkylation to form thioethers, and addition to alkenes and alkynes (thiol-ene and thiol-yne reactions). chemistrysteps.comwikipedia.orgresearchgate.net

This compound presents multiple opportunities for synthetic elaboration. The thiol group can be used as a nucleophile or participate in radical reactions. chemistrysteps.com The three carbon-bromine bonds provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This dual reactivity makes it a potentially useful building block. For instance, the thiol group could be protected while the C-Br bonds are used to construct a complex carbon skeleton; subsequent deprotection would reveal the thiol for further functionalization. This strategy is common in the synthesis of complex organic molecules. nih.gov While 1,3,5-tribromobenzene is documented as a precursor for creating C3-symmetric molecules rsc.org, the specific use of this compound as a starting material in multi-step syntheses of complex targets is not prominently featured in published research. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Atom Economy

The progression of green chemistry places a strong emphasis on the development of synthetic pathways that are both efficient and environmentally benign. A key metric in this endeavor is "atom economy," which evaluates the extent to which atoms from the starting materials are incorporated into the final product. rsc.org Future research into the synthesis of 3,4,5-Tribromobenzene-1-thiol will likely pivot away from traditional methods that may generate significant waste, towards more sustainable alternatives.

Promising strategies include one-pot syntheses and multicomponent reactions (MCRs). rsc.org MCRs, in which three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are particularly notable for their high atom economy and reduction of waste-generating intermediate purification steps. rsc.org The development of a multicomponent reaction for synthesizing substituted thiols, including this compound, represents a significant and valuable research goal. d-nb.info Additionally, exploring catalyst-free reaction conditions or employing recyclable catalysts could further enhance the environmental credentials of its synthesis. d-nb.infogoogle.com

Table 1: Comparison of Synthetic Approaches for Aryl Thiols

Synthetic Strategy Key Advantages Relevance to this compound
Traditional Multi-Step Synthesis Well-established procedures Often suffers from low overall yield and poor atom economy.
Catalytic Cross-Coupling High efficiency and functional group tolerance Can be resource-intensive and generate metallic waste.
One-Pot/Multicomponent Reactions High atom economy, reduced waste, time-efficient. rsc.org A key future goal to develop a green synthesis pathway.
Catalyst-Free Methods Simplified purification, reduced cost and toxicity. d-nb.info An ideal, albeit challenging, objective for future synthetic design.

Advanced Mechanistic Elucidations through Combined Experimental and Computational Approaches

A deep understanding of a molecule's reactivity and properties is fundamental to its application. For substituted thiophenols, the interplay between the substituents and the thiol group dictates characteristics such as the S-H bond dissociation enthalpy (BDE). canada.caacs.org Future investigations into this compound will benefit immensely from a synergistic approach that combines experimental techniques with high-level computational modeling.

For instance, studies on other substituted thiophenols have successfully used a combination of experimental methods (like photofragment translational spectroscopy) and ab initio calculations to unravel complex photodissociation dynamics. aip.orgacs.org This dual approach can clarify how electronic structure and substituent position affect bond fission pathways. aip.org Applying these combined methodologies to this compound would provide crucial insights into its electronic behavior, the influence of the three bromine atoms on the acidity and reactivity of the thiol group, and its interaction with light. canada.caacs.org Such studies are essential for predicting its behavior in more complex systems.

Rational Design of New Catalytic Systems Based on this compound

The unique electronic profile of this compound suggests its potential as a component in novel catalytic systems. The thiol group is known to coordinate with metal centers, and the electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the sulfur atom, potentially influencing the activity and selectivity of a metal catalyst.

Furthermore, aromatic thiols have been investigated as photoinitiators. acs.org Research could explore the use of this compound in this capacity, where its specific substitution pattern might offer advantages. Thiol-bearing macrocycles have also demonstrated utility in Brønsted acid catalysis. chemrxiv.org Future work could involve incorporating the 3,4,5-tribromophenylthiol moiety into larger molecular architectures to create catalysts for specific organic transformations, where the tribrominated ring acts as a tunable structural and electronic element.

Exploration of Self-Assembly and Supramolecular Chemistry

Self-assembly and supramolecular chemistry focus on the spontaneous organization of molecules into ordered structures through non-covalent interactions. grc.org this compound is an exemplary candidate for such studies due to its distinct functional groups, which can direct assembly through multiple interaction types.

Surface Assembly: The thiol group has a strong affinity for noble metal surfaces, particularly gold, enabling the formation of self-assembled monolayers (SAMs). acs.org

Intermolecular Interactions: The bromine atoms can participate in halogen bonding, a directional interaction between an electrophilic region on a halogen and a nucleophilic site. mdpi.comacs.org This, along with potential hydrogen bonding involving the thiol proton, provides a toolkit for programming the two- or three-dimensional arrangement of molecules.

Future research will likely focus on depositing this molecule on substrates like Au(111) to study the resulting 2D supramolecular networks. acs.orgmdpi.com Understanding how the interplay of thiol-gold chemisorption, halogen bonding, and van der Waals forces dictates the final assembled structure is a key research frontier. mdpi.com

Table 2: Intermolecular Interactions for Supramolecular Assembly

Interaction Type Participating Groups Potential Role in Assembly
Chemisorption Thiol (-SH) group and metal surface (e.g., Gold) Anchors molecules to the substrate, initiating SAM formation. acs.org
Halogen Bonding Bromine atoms (as donors) and Lewis bases (as acceptors) Provides directionality and stability to the assembled structure. acs.org
Hydrogen Bonding Thiol proton (as donor) and suitable acceptors Can contribute to the in-plane ordering of the molecular network.
Van der Waals Forces Aromatic rings and bromine atoms Contribute to the overall packing density and stability of the assembly. mdpi.com

Integration into Nanomaterials and Hybrid Systems

The ability of this compound to form robust SAMs makes it an ideal ligand for functionalizing nanoparticles. acs.org By coating nanoparticles (e.g., gold, silver) with a monolayer of this molecule, it is possible to create novel hybrid nanomaterials with tailored properties.

The tribrominated aromatic ring serves multiple potential functions in these systems. It provides a well-defined outer surface for the functionalized nanoparticle, influencing its solubility and interaction with the surrounding environment. The high atomic number of bromine could also impart properties relevant to imaging or sensing applications. Furthermore, the bromine atoms can serve as reactive handles for subsequent chemical modification, allowing for the construction of more complex, multifunctional nanoparticle-based systems. Investigating the electronic and optical properties of nanoparticles functionalized with this compound is a promising avenue for developing new materials for electronics, sensing, and nanomedicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Tribromobenzene-1-thiol to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of benzene-thiol derivatives under controlled conditions. Key steps include:

  • Substrate Preparation : Start with a benzene-thiol precursor (e.g., 3,4,5-tribromoaniline) followed by diazotization and thiolation.
  • Purification : Use recrystallization in polar aprotic solvents (e.g., dimethylformamide) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (9:1) .
  • Critical Parameters : Maintain stoichiometric excess of brominating agents (e.g., Br₂ in acetic acid) and reaction temperatures below 80°C to avoid decomposition .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ ~6.8–7.5 ppm) and sulfur-induced deshielding. Confirm bromine substitution patterns via coupling constants .
  • Elemental Analysis : Validate C, H, S, and Br percentages (±0.3% deviation).
  • Mass Spectrometry (EI-MS) : Detect molecular ion peaks (M⁺) at m/z 329 (M, ³⁵Br isotope pattern) .

Q. How does the steric environment of this compound influence its stability during storage?

  • Methodological Answer :

  • Stabilization Strategies : Store under inert gas (N₂/Ar) at 4°C in amber glass to prevent oxidation of the thiol group (-SH) to disulfides.
  • Degradation Analysis : Monitor via periodic FT-IR for S-H stretching (~2550 cm⁻¹) and HPLC for disulfide byproducts .

Advanced Research Questions

Q. How can computational methods like CBS-QB3 elucidate the reactivity of this compound in click chemistry?

  • Methodological Answer :

  • Mechanistic Modeling : Use CBS-QB3 calculations to map transition states in thiol-ene/yne reactions. Compare activation energies for nucleophilic (base-initiated) vs. radical-mediated pathways.
  • Electronic Effects : Bromine’s electron-withdrawing nature lowers the thiol’s pKa (~6.5), enhancing nucleophilicity in base-catalyzed thiol-Michael additions .
  • Case Study : In radical reactions, steric hindrance from bromine substituents may reduce regioselectivity, requiring optimized initiators (e.g., AIBN) and UV irradiation .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying conditions?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically compare base- vs. radical-initiated conditions. For example:
  • Base-Initiated (Thiol-Michael) : Use triethylamine (Et₃N) in THF at 25°C for quantitative alkene addition.
  • Radical-Initiated : Employ AIBN (1 mol%) under UV light for thiol-yne coupling.
  • Product Analysis : Quantify yields via GC-MS and characterize regioisomers using 2D NMR (NOESY) to identify competing pathways .

Q. How can derivatives of this compound be designed for targeted applications (e.g., bioactive ligands)?

  • Methodological Answer :

  • Functionalization Routes :
  • S-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to generate thioethers.
  • Oxidation : Use H₂O₂ in acetic acid to produce sulfonic acids for solubility enhancement.
  • Bioactivity Prediction : Apply PASS software to forecast pharmacological properties (e.g., enzyme inhibition) based on electronic and steric descriptors .

Data Contradiction Analysis

  • Example : Conflicting reports on thiol-ene reaction yields may arise from:
    • Reagent Purity : Trace moisture or oxygen degrades radical initiators.
    • Substrate Ratios : Excess thiol (1.2 eq.) improves conversion in radical pathways but complicates purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.